molecular formula C6H7NO3S B12073304 Methyl 2-imino-4-oxothiolane-3-carboxylate CAS No. 90312-12-2

Methyl 2-imino-4-oxothiolane-3-carboxylate

Cat. No.: B12073304
CAS No.: 90312-12-2
M. Wt: 173.19 g/mol
InChI Key: KVIIINLSAVVFTB-UHFFFAOYSA-N
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Description

Methyl 2-imino-4-oxothiolane-3-carboxylate is a heterocyclic compound containing a thiolane ring with an imino and oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-imino-4-oxothiolane-3-carboxylate typically involves the condensation of thioglycolic acid derivatives with appropriate carbonyl compounds under basic conditions. One common method includes the reaction of methyl thioglycolate with an α-bromoacinnamate in the presence of sodium methoxide in dry methanol . The reaction proceeds through a nucleophilic substitution mechanism, forming the desired thiolane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-imino-4-oxothiolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imino derivatives

    Substitution: Substituted thiolane derivatives

Scientific Research Applications

Methyl 2-imino-4-oxothiolane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-imino-4-oxothiolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino and oxo functional groups can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity. Additionally, the thiolane ring structure can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-imino-4-oxothiolane-3-carboxylate can be compared with other thiolane derivatives, such as:

  • Methyl 4-oxothiolane-3-carboxylate
  • Methyl 2-methyl-4-oxothiolane-3-carboxylate

These compounds share similar structural features but differ in their functional groups and substitution patterns. The presence of the imino group in this compound makes it unique and may confer distinct chemical reactivity and biological activity .

Properties

CAS No.

90312-12-2

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

methyl 2-imino-4-oxothiolane-3-carboxylate

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)4-3(8)2-11-5(4)7/h4,7H,2H2,1H3

InChI Key

KVIIINLSAVVFTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)CSC1=N

Origin of Product

United States

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